molecular formula C16H22N2O4 B11522748 3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11522748
M. Wt: 306.36 g/mol
InChI Key: VQBCGGUTKXQHKH-UHFFFAOYSA-N
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Description

3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry for the development of new drugs . The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and various functional groups that contribute to its unique properties.

Chemical Reactions Analysis

3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 3-[(3-Hydroxypropyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione include other pyrrolidine-2,5-diones, such as:

These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3-(3-hydroxypropylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H22N2O4/c1-2-10-22-13-6-4-12(5-7-13)18-15(20)11-14(16(18)21)17-8-3-9-19/h4-7,14,17,19H,2-3,8-11H2,1H3

InChI Key

VQBCGGUTKXQHKH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCO

Origin of Product

United States

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